Methyl quinoline-1(2H)-carboxylate
Description
Properties
CAS No. |
17718-14-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3 |
InChI Key |
PBSJLGYCWCUXLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
-
Reduction of Quinoline :
Quinoline is first reduced to 1,2-dihydroquinoline using sodium borohydride (NaBH₄) in acetic anhydride and acetic acid at 0°C, followed by purification via silica gel chromatography. -
Methylboration Reaction :
The dihydroquinoline intermediate undergoes a three-component reaction with bis(pinacolato)diboron (B₂pin₂), methyl iodide (CH₃I), and a copper catalyst. Key conditions include:
Advantages and Limitations
This method offers enantioselectivity (up to 90% ee for related substrates) but suffers from moderate yields due to competing side reactions. The use of air-sensitive reagents and stringent glovebox conditions further complicates scalability.
Multi-Step Synthesis via Alkylation and Oxidation
A Ukrainian study describes a multi-step protocol for synthesizing methyl quinoline carboxylates, adaptable to the 1(2H) position with modifications. Although the original procedure targets 8-carboxylate derivatives, the strategy provides insights into analogous pathways.
Key Steps
-
Alkylation :
Quinoline is alkylated with dimethyl sulfate [(CH₃O)₂SO₂] at elevated temperatures (185°C), forming a quaternary ammonium salt. -
Oxidation :
The salt is oxidized using potassium hexacyanoferrate(III) [K₃Fe(CN)₆] in alkaline medium to yield 1-methyl-2-oxoquinoline. -
Esterification :
Subsequent treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) facilitates chlorination and esterification, yielding methyl 2-chloroquinoline carboxylates.
Adaptability to 1(2H)-Carboxylate
While the reported example focuses on the 8-position, analogous reactions at the 1(2H) position would require regioselective alkylation and oxidation. Yields for similar procedures range from 21–42% , depending on substituent effects.
Comparative Analysis of Preparation Methods
The table below summarizes the key attributes of each synthetic route:
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 50–80% | Reflux, acid catalyst | Simple, scalable | Equilibrium-limited, moderate yields |
| Copper-Catalyzed Methylboration | 27% | RT, glovebox, chiral ligands | Enantioselectivity | Low yield, air-sensitive reagents |
| Multi-Step Alkylation | 21–42% | High-temp alkylation, oxidation | Regioselective modifications | Multi-step, hazardous reagents |
Chemical Reactions Analysis
Alkylation Reactions
Methyl quinoline-1(2H)-carboxylate undergoes site-selective alkylation depending on reaction conditions and substituents:
S-Methylation vs. O-Methylation
-
Substrate : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (structurally related) reacts with CH₃I.
-
Conditions :
| Reagent | Base | Product | Yield |
|---|---|---|---|
| CH₃I | Et₃N | S-Methylated derivative | >80% |
| CH₃I | NaH/K₂CO₃ | O-Methylated derivative | 80–99% |
Steric hindrance and solvent polarity dictate selectivity, with O-methylation favored due to shielding of the nitrogen atom in the anion intermediate .
Oxidation and Reduction
The quinoline ring and ester group are reactive sites for redox transformations:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the nitrogen atom to form quinoline N-oxide derivatives .
-
Example : Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate → N-oxide (exact yield not reported).
Reduction
-
Reagents : Sodium borohydride (NaBH₄) in ethanol reduces the quinoline ring to tetrahydroquinoline derivatives .
Palladium-Catalyzed Dehydrogenative Coupling
The 1(2H)-quinoline scaffold participates in cross-coupling reactions under catalytic conditions:
Substrates and Conditions
-
Catalyst : Pd(OAc)₂ with phosphine ligands.
-
Oxidant : Ag₂CO₃ or F⁺ reagents.
-
Example : Methyl 5,6,7-trimethoxy-4-methylquinoline-1(2H)-carboxylate reacts with arylboronic acids to form biaryl derivatives .
| Entry | Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| 8 | Carbamate derivative | Pd(OAc)₂, 70°C | 4-Methylquinoline derivative | 40% |
Ester Hydrolysis and Functionalization
The methyl ester group is hydrolyzed to carboxylic acids for further derivatization:
Hydrolysis
Sulfonylation
-
Reagents : Sulfonyl chlorides (e.g., phenylsulfonyl chloride).
-
Example : Methyl quinoline-3-carboxylate → phenylsulfonyl derivative (61% yield via column chromatography) .
Cycloaddition and Ring Expansion
The compound participates in cycloaddition reactions to form fused heterocycles:
Cycloaddition with Ylides
-
Reagents : Pyridinium ylides.
-
Example : Synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate via [3+2] cycloaddition (82–95% yield) .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cycloaddition | Pyridinium ylide, CH₂Cl₂ | Room temperature, 24 h | 82–95% |
Key Data Tables
Scientific Research Applications
Chemical Synthesis
Methyl quinoline-1(2H)-carboxylate can be synthesized through various methods, including:
- One-Pot Synthesis : A notable method involves the catalytic synthesis of 3-substituted quinoline carboxylates from anilines, achieving yields greater than 80%. This process is efficient and cost-effective, utilizing rhodium acetate as a catalyst in the presence of formic acid .
- Aerobic Oxidation : Another approach described in the literature involves the aerobic oxidation of alkyl 4-anilinocrotonates to construct quinoline-2-carboxylate esters, highlighting the versatility of reaction conditions for producing various quinoline derivatives .
Biological Activities
This compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Compounds derived from quinoline structures have shown efficacy against various pathogens. For instance, certain methylated quinolines have been identified as potent inhibitors of Hepatitis B virus replication, demonstrating significant antiviral activity .
- Antileishmanial Activity : Studies have synthesized specific quinoline-4-carboxylic acids and evaluated their antileishmanial effects. The results indicated promising activity against Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .
- Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties. A series of quinoline-4-carboxamide derivatives demonstrated multistage antimalarial activity against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial activity:
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. For example, research has focused on optimizing compounds for better oral bioavailability and efficacy in vivo, particularly for malaria treatment .
- Inhibition Mechanisms : Investigations into the mechanism of action have revealed that some derivatives inhibit translation elongation factors in pathogens, providing insights into how these compounds exert their biological effects .
Summary of Research Findings
The following table summarizes key studies related to this compound and its derivatives:
Mechanism of Action
The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares methyl quinoline-1(2H)-carboxylate with structurally related compounds from the evidence:
Physical and Spectral Properties
Biological Activity
Methyl quinoline-1(2H)-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoline derivatives with carboxylic acid derivatives under controlled conditions. Various methods have been developed to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency and environmental sustainability of the process .
Anticoccidial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry. A series of synthesized derivatives were evaluated for their effectiveness, with some compounds showing an anticoccidial index (ACI) as high as 168.7 at a dosage of 27 mg/kg. This suggests potential for development as veterinary pharmaceuticals .
| Compound | Anticoccidial Index | Dosage (mg/kg) |
|---|---|---|
| 7e | 168.7 | 27 |
| 7c | 137.7 | 27 |
| 7d | 137.7 | 27 |
| 7g | 123.4 | 27 |
Antimicrobial Properties
This compound has also shown promising antimicrobial properties. Research indicates that certain derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through the inhibition of bacterial DNA synthesis, demonstrating its potential use as an antibiotic agent .
Antiviral Activity
In vitro studies have revealed that this compound derivatives possess antiviral activity against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds may act as potent inhibitors of HBV replication, making them candidates for further investigation in antiviral therapy .
Case Studies and Research Findings
A notable study involved the evaluation of this compound derivatives for their cytotoxic effects on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a mechanism involving apoptosis and cell cycle arrest at the G2/M phase .
Another investigation focused on the antimalarial properties of quinoline derivatives, including this compound. The study assessed their efficacy against Plasmodium falciparum, revealing that some compounds exhibited significant schizonticidal activity in vivo, comparable to established antimalarial drugs like chloroquine .
Q & A
Q. What are the established synthetic routes for methyl quinoline-1(2H)-carboxylate and its derivatives?
this compound derivatives are synthesized via classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of substituted anilines with carbonyl-containing precursors. For example, ethyl 2-methylquinoline-3-carboxylate was synthesized using a modified Friedländer approach, yielding 71–72°C melting point crystals with confirmatory H NMR data (δ 8.74–1.46 ppm) and mass spectrometry (m/z 215) . Transition metal-catalyzed cross-coupling reactions and green chemistry protocols (e.g., ionic liquids, ultrasound irradiation) are also employed to improve regioselectivity and reduce byproducts .
Q. How can researchers validate the purity and structural identity of this compound derivatives?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR detect functional groups and regiochemistry (e.g., δ 9.67 ppm for aromatic protons in thiazetoquinoline derivatives) .
- Mass spectrometry : HR-MS (e.g., m/z 294.990 for a fluorinated derivative) confirms molecular weight and fragmentation patterns .
- HPLC/GC : Used to quantify purity (>97% by GC in some cases) and resolve byproducts (e.g., 10% impurity observed during tert-butyl carboxylate synthesis) .
Q. What safety precautions are critical when handling this compound intermediates?
Derivatives like ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use fume hoods, PPE (gloves, goggles), and adhere to GHS labeling. Emergency protocols include consulting a physician and providing safety data sheets (SDS) .
Advanced Research Questions
Q. How can reaction mechanisms explain byproduct formation in quinoline carboxylate synthesis?
Byproducts often arise from competing pathways. For example, during tert-butyl-6,7-dimethoxyhexahydrobenzoquinoline synthesis, a 10% impurity was detected via GC, likely due to incomplete cyclization or side reactions under acidic reflux conditions . Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can identify rate-limiting steps and optimize conditions.
Q. What strategies resolve contradictions in bioactivity data for quinoline carboxylates?
Discrepancies in pharmacological results (e.g., anticonvulsant activity of 7-substituted triazoloquinolones) may stem from stereochemical variations or assay-specific factors. Researchers should:
Q. How do substituents influence the physicochemical properties of this compound derivatives?
Substituents like methoxy or chloro groups alter logP (e.g., 2.52 for a fluorinated thiazetoquinoline) and solubility, impacting bioavailability. Computational tools (e.g., DFT for electron distribution) and experimental assays (e.g., shake-flask for partition coefficients) quantify these effects . Methylation at the 6-position, for instance, enhances metabolic stability in anticonvulsant derivatives .
Q. What methodologies enable the analysis of complex reaction mixtures in quinoline synthesis?
Advanced techniques include:
- LC-MS/MS : Resolves and quantifies intermediates in multi-step reactions .
- In situ IR spectroscopy : Monitors real-time reaction progress (e.g., carbonyl group formation) .
- Multivariate analysis : Optimizes reaction parameters (temperature, catalyst loading) to minimize impurities .
Methodological Notes
- Synthetic protocols : Prioritize transition metal catalysis for regioselective functionalization .
- Data interpretation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID30346524 for 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) to avoid misassignment .
- Safety compliance : Follow EU-GHS/CLP regulations for hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
